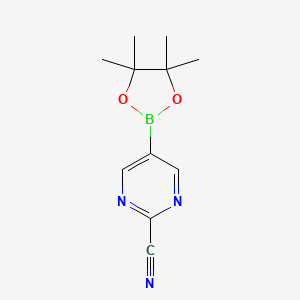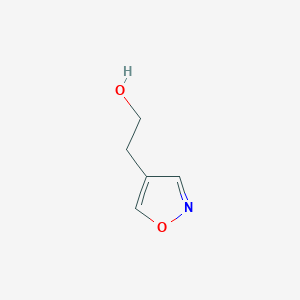
4-(4-Ethylphenyl)phenol
説明
4-(4-Ethylphenyl)phenol is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 . It is a solid substance and is often used as a chemical intermediate for the synthesis of other compounds . Due to its aromatic properties, it can be used in the preparation of flavors and fragrances . It is also used as a raw material for paints, dyes, and polymer additives .
Synthesis Analysis
One of the main methods for preparing 4-(4-Ethylphenyl)phenol is the reaction process of reducing 4-ethyldistyrene and water to alcohol . Another method is obtained by acidic hydrolysis of 4-ethyl biphenyl methyl ether (4 '-ethyl biphenyl Ether) .
Molecular Structure Analysis
The molecular structure of 4-(4-Ethylphenyl)phenol can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Phenols, such as 4-(4-Ethylphenyl)phenol, are very reactive towards electrophilic aromatic substitution . The oxidation of a phenol or an arylamine to a quinone is one of the reactions that phenols can undergo .
Physical And Chemical Properties Analysis
4-(4-Ethylphenyl)phenol has a molecular formula of C14H14O and a molar mass of 198.26 . It has a density of 1.066±0.06 g/cm3 (Predicted), a melting point of 151 °C, a boiling point of 329.9±21.0 °C (Predicted), and a refractive index of 1.584 .
科学的研究の応用
Biology
Application Summary
4-(4-Ethylphenyl)phenol has been implicated in the modulation of neurological health and function, particularly in relation to gut microbiome-derived metabolites .
Methods of Application
Research involves studying the metabolite’s influx from the gut microbiome, its transport in the body, metabolism, and excretion processes .
Results
High blood concentrations of host-modified 4-(4-Ethylphenyl)phenol are associated with an anxiety phenotype in autistic individuals .
Chemistry
Application Summary
This compound is used in the production of commercial phenolic resins and as a precursor to 4-vinylphenol .
Methods of Application
It is synthesized through chemical reactions involving xylenols and is used in resin formulations .
Results
The compound contributes to the properties of phenolic resins, which are essential in various industrial applications .
Medicine
Application Summary
4-(4-Ethylphenyl)phenol’s derivatives are studied for their potential neuroprotective effects and implications in disorders like autism .
Methods of Application
Clinical studies and trials are conducted to understand the compound’s impact on neurological conditions .
Results
The metabolites derived from this compound may influence neurodevelopmental disorders and could serve as biomarkers or intervention targets .
Environmental Science
Application Summary
The compound is studied for its role in wastewater treatment technologies, particularly in the degradation and removal of phenolic compounds from wastewater .
Methods of Application
Advanced oxidation processes and electrochemical methods are used for the treatment of phenol-laden wastewater .
Results
Technological advances have been made in phenol treatment, with improved efficiency and reduced environmental impact .
Materials Science
Application Summary
4-(4-Ethylphenyl)phenol is involved in the development of materials with enhanced stability and bioavailability .
Methods of Application
The compound is used in the functionalization of natural phenols to improve their biological activity and stability .
Results
This has led to the creation of materials with better performance characteristics for industrial applications .
Neuroscience
Application Summary
Research focuses on the neuromodulatory effects of gut microbiome-derived metabolites like 4-(4-Ethylphenyl)phenol in conditions such as autism spectrum disorders .
Methods of Application
Studies involve examining the metabolite’s ability to cross the blood-brain barrier and its effects on the central nervous system .
Results
Findings suggest that these metabolites may affect microglial cells and processes like neuroinflammation and phagocytosis .
This analysis provides a snapshot of the diverse applications of 4-(4-Ethylphenyl)phenol across various scientific fields, highlighting its significance in research and potential for future developments.
Food and Beverage Industry
Application Summary
4-(4-Ethylphenyl)phenol is known to occur in wine and beer, produced by the yeast Brettanomyces .
Methods of Application
It is monitored for quality control in alcoholic beverages, as high concentrations can impart undesirable flavors .
Results
The compound’s levels are kept below sensory thresholds to avoid “barnyard” or “medicinal” off-flavors in the final product .
Perfumery
Application Summary
This compound is a component of castoreum, an exudate from the castor sacs of beavers, used in perfumery for its leather-like odor .
Methods of Application
It is extracted and refined for use in fragrance formulations .
Results
4-(4-Ethylphenyl)phenol adds depth and warmth to fragrances, contributing to complex scent profiles .
Biochemistry
Application Summary
The compound is studied for its role as a gut microbiome-derived neuromodulator, particularly in relation to autism .
Methods of Application
Research involves examining its biosynthesis, flux, metabolism, and excretion in the human body .
Results
Increased levels of 4-(4-Ethylphenyl)phenol and its derivatives are associated with neurological impacts, such as anxiety phenotypes in autistic individuals .
These additional applications highlight the versatility of 4-(4-Ethylphenyl)phenol in various industries and its importance in scientific research.
Pharmaceutical Development
Application Summary
This compound is investigated for its antimicrobial properties, particularly against bacteria that are resistant to conventional antibiotics .
Methods of Application
It is used in the synthesis of new pharmaceutical compounds through various chemical reactions .
Results
Some derivatives have shown promise in inhibiting bacterial growth, offering potential for new drug development .
Agriculture
Application Summary
4-(4-Ethylphenyl)phenol is studied for its use as a natural pesticide, targeting pests that affect crops without harming the environment .
Methods of Application
The compound is applied in controlled field trials to assess its efficacy and environmental impact .
Results
Initial results indicate a reduction in pest populations with minimal adverse effects on non-target species .
Cosmetic Industry
Application Summary
The compound’s antioxidant properties are leveraged in the formulation of skincare products to prevent oxidative damage .
Methods of Application
It is incorporated into creams and lotions to enhance their protective capabilities against free radicals .
Results
Products containing 4-(4-Ethylphenyl)phenol have shown improved performance in protecting skin from oxidative stress .
将来の方向性
Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .
特性
IUPAC Name |
4-(4-ethylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHOIHXEJQPTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563317 | |
| Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)phenol | |
CAS RN |
21345-28-8 | |
| Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



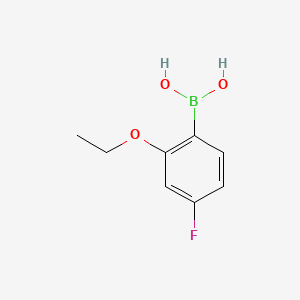
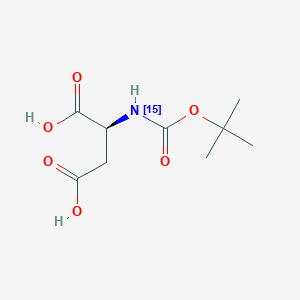
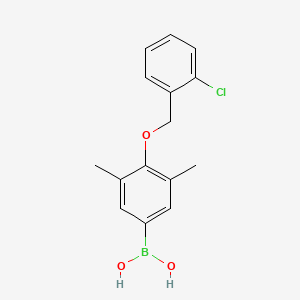

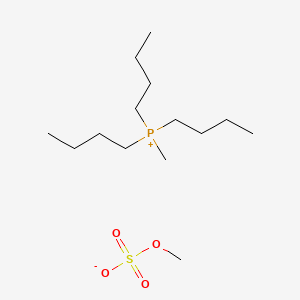
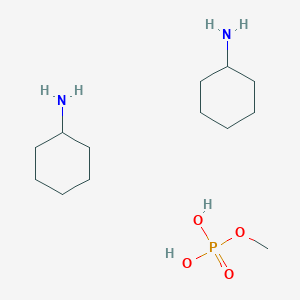



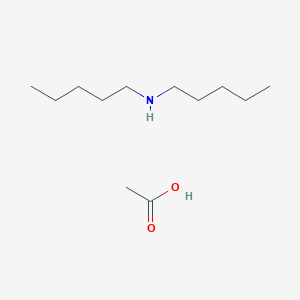
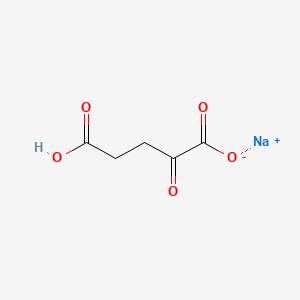
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1591087.png)
